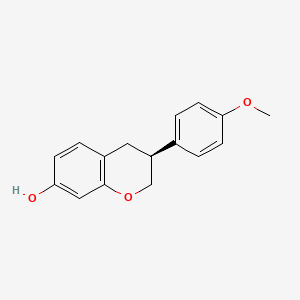

4-O-Methyl equol

Description

Structure

3D Structure

Properties

CAS No. |

61514-94-1 |

|---|---|

Molecular Formula |

C16H16O3 |

Molecular Weight |

256.30 g/mol |

IUPAC Name |

(3S)-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol |

InChI |

InChI=1S/C16H16O3/c1-18-15-6-3-11(4-7-15)13-8-12-2-5-14(17)9-16(12)19-10-13/h2-7,9,13,17H,8,10H2,1H3/t13-/m1/s1 |

InChI Key |

FPRFNXQLWQOWED-CYBMUJFWSA-N |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@@H]2CC3=C(C=C(C=C3)O)OC2 |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC3=C(C=C(C=C3)O)OC2 |

Origin of Product |

United States |

Biosynthetic and Metabolic Pathways Leading to 4 O Methyl Equol

Precursor Biotransformation to Equol (B1671563) Isomers

The formation of equol is a critical prerequisite for the subsequent synthesis of 4-O-Methyl equol. This biotransformation is not performed by human enzymes but is exclusively the work of specific bacteria residing in the gut microbiota. aacrjournals.orgnih.gov The primary dietary precursor for equol is the soy isoflavone (B191592), daidzein (B1669772). nih.govmdpi.com

Daidzein Conversion through Dihydrodaidzein (B191008) and Tetrahydrodaidzein Intermediates

The metabolic pathway from daidzein to equol is a sequential reduction process involving several key enzymatic steps and intermediate compounds. nih.govnih.gov Following the ingestion of soy products, daidzein glycosides are hydrolyzed by microbial β-glucosidases in the intestine to release the aglycone, daidzein. aacrjournals.org This is the starting substrate for the equol production pathway.

The conversion proceeds as follows:

Daidzein to Dihydrodaidzein (DHD): The first reduction step is the conversion of daidzein to dihydrodaidzein (DHD). This reaction is catalyzed by a daidzein reductase (DZNR). nih.govmdpi.com

Dihydrodaidzein (DHD) to Tetrahydrodaidzein (THD): DHD is subsequently reduced to tetrahydrodaidzein (THD). This step is carried out by the enzyme dihydrodaidzein reductase (DHDR). nih.govmdpi.com

Tetrahydrodaidzein (THD) to Equol: The final reduction step converts THD into equol. This is facilitated by the enzyme tetrahydrodaidzein reductase (THDR). nih.govmdpi.com

A fourth enzyme, dihydrodaidzein racemase (DDRC), plays a crucial role in optimizing the efficiency of this pathway. Daidzein reductase produces (R)-DHD, but only (S)-DHD can be further metabolized to (S)-equol. DDRC facilitates the conversion of (R)-DHD to (S)-DHD, thereby enabling a higher yield of the final (S)-equol product, which is the exclusive enantiomer produced by gut bacteria. nih.govmdpi.com

| Enzyme | Abbreviation | Function | Reference |

|---|---|---|---|

| Daidzein Reductase | DZNR | Reduces daidzein to dihydrodaidzein (DHD). | nih.gov |

| Dihydrodaidzein Reductase | DHDR | Reduces dihydrodaidzein (DHD) to tetrahydrodaidzein (THD). | nih.gov |

| Tetrahydrodaidzein Reductase | THDR | Reduces tetrahydrodaidzein (THD) to equol. | nih.gov |

| Dihydrodaidzein Racemase | DDRC | Converts (R)-DHD to (S)-DHD, increasing the substrate pool for equol synthesis. | nih.gov |

Enzymatic O-Methylation in this compound Formation

Once equol is produced by gut bacteria, it is absorbed from the colon into the bloodstream. nih.gov Subsequent metabolic modifications, including methylation, are believed to be carried out by host enzymes, primarily in the liver, as part of phase II metabolism. nih.govencyclopedia.pub This process is analogous to the metabolism of other polyphenols and endogenous estrogens. researchgate.net The methylation of equol results in the formation of this compound.

Identification and Characterization of Specific O-Methyltransferase Enzymes Acting on Equol or Precursors

While direct experimental evidence pinpointing the exact human enzyme responsible for methylating equol is limited, strong inferential evidence points towards Catechol-O-methyltransferase (COMT). COMT is a ubiquitous phase II enzyme that catalyzes the transfer of a methyl group from S-adenosyl-L-methionine to hydroxyl groups of various substrates, including catecholamines and catechol estrogens. aacrjournals.orgfrontiersin.org Given that isoflavones are structurally similar to catechol estrogens and undergo extensive phase II metabolism, COMT is the most probable catalyst for equol methylation in humans. encyclopedia.pubresearchgate.net COMT exists in two forms: a soluble form (S-COMT) and a membrane-bound form (MB-COMT), both of which could potentially be involved. frontiersin.orgnih.gov

Research on plant-based enzymes has also demonstrated that equol can serve as a substrate for O-methylation. A study on a flavonoid-O-methyltransferase (CdFOMT5) from Citrus depressa confirmed it exhibited O-methyltransferase activity towards equol. researchgate.net While not a human enzyme, this finding supports the chemical feasibility of equol as a substrate for this class of enzymes.

Investigation of Substrate Specificity and Regioselectivity in Methylation

Regioselectivity is a critical aspect of enzymatic methylation, determining which hydroxyl group on a substrate is modified. Equol has two hydroxyl groups available for methylation, at the 4' and 7 positions. The formation of this compound indicates a preferential, or regioselective, methylation of the hydroxyl group on the 4' position.

The precise mechanism governing this regioselectivity for equol in humans has not been fully elucidated. However, studies on the regioselectivity of human COMT with catechol estrogens provide valuable insights. For instance, in the metabolism of 4-hydroxyestradiol (B23129) (4-OH-E2), methylation occurs exclusively at the 4-OH group. researchgate.net This preference is dictated by the specific orientation of the substrate within the enzyme's active site, which positions the target hydroxyl group for optimal interaction with the methyl donor, S-adenosyl-L-methionine (SAM). It is highly probable that similar structural interactions guide the regioselective methylation of equol at the 4'-position. The electronic and steric properties of the equol molecule likely favor the binding orientation that presents the 4'-hydroxyl group to the catalytic site of the O-methyltransferase. nih.govwur.nl

Molecular Mechanisms and Kinetics of Methyl Transfer Reactions

The molecular mechanism for the formation of this compound is characteristic of SAM-dependent methyltransferases. nih.govnih.gov The reaction involves the transfer of a methyl group from the cofactor S-adenosyl-L-methionine (SAM) to the 4'-hydroxyl group of equol. frontiersin.org This enzymatic reaction is a nucleophilic substitution (SN2) reaction where the hydroxyl oxygen of equol acts as the nucleophile, attacking the electrophilic methyl group of SAM. The reaction produces two products: the methylated substrate (this compound) and S-adenosyl-L-homocysteine (SAH). researchgate.net SAH is a known potent inhibitor of most methyltransferase reactions, and its efficient removal is necessary to maintain methylation activity. researchgate.netresearchgate.net

Specific kinetic parameters (Km and Vmax) for the methylation of equol to this compound by human enzymes are not available in the current literature. However, kinetic data for other metabolic reactions involving equol and for the methylation of related compounds by COMT have been reported. For context, the sulfation and glucuronidation of S-equol have been studied in human liver S9 fractions, demonstrating that equol is an active substrate for these major phase II conjugation pathways. acs.org Studies on COMT kinetics with various catechol substrates show a wide range of affinities and reaction rates, which are dependent on the specific substrate structure. nih.govnih.gov For example, the apparent Km of COMT for 4-hydroxyestradiol is approximately 10 µM. nih.gov

| Metabolic Reaction | Metabolite | Vmax (nmol/min/mg protein) | Km (µM) | Reference |

|---|---|---|---|---|

| Glucuronidation | S-equol glucuronide-1 | 3.86 | 14.0 | acs.org |

| Glucuronidation | S-equol glucuronide-2 | 0.35 | 13.8 | acs.org |

| Sulfation | S-equol sulfate | 9.24 | 6.50 | acs.org |

Note: Kinetic data for the direct methylation of equol is not currently available. This table provides context on equol's role as a substrate for other major phase II metabolic enzymes.

Microbial Contribution to this compound Production

The production of equol from daidzein is entirely dependent on the gut microbiota. nih.govhmdb.ca Only individuals who harbor the specific types of bacteria capable of performing the necessary reduction reactions are classified as "equol producers," a group that comprises approximately 30-50% of the Western population. nih.gov

While the initial conversion to equol is microbial, the subsequent methylation to this compound is predominantly considered a function of host metabolism after the absorption of equol from the gut. nih.govencyclopedia.pub Isoflavone aglycones are absorbed and undergo phase II metabolism in the intestine and liver, where enzymes like O-methyltransferases are abundant. researchgate.netfrontiersin.org

There is currently no strong evidence to suggest that gut bacteria significantly contribute to the O-methylation of equol to form this compound in humans. While microbial metabolism is diverse and includes methylation reactions, nih.gov the primary pathway for equol modification after its formation appears to be through endogenous human enzymes.

| Bacterial Genus/Group | Role in Equol Production | Reference |

|---|---|---|

| Adlercreutzia | Converts daidzein to equol | mdpi.com |

| Asaccharobacter | Converts daidzein to equol | mdpi.com |

| Eggerthella | Converts dihydrodaidzein to equol | hmdb.ca |

| Lactococcus | Converts daidzein to equol | nih.gov |

| Slackia | Converts daidzein to equol | mdpi.com |

| Enterococcus | Participates in isoflavone metabolism | hmdb.ca |

| Lactobacillus | Participates in isoflavone metabolism | hmdb.ca |

| Bifidobacterium | Participates in isoflavone metabolism | hmdb.ca |

Isolation and Phenotypic Characterization of Relevant Microbial Strains and Consortia

While numerous bacterial strains and consortia have been isolated and characterized for their ability to produce equol from daidzein, the specific microorganisms that methylate equol to this compound remain elusive. epa.govoup.com Research has extensively documented equol-producing bacteria, which are essential precursors for the potential synthesis of its methylated counterpart. nih.govmdpi.comnih.gov

A study on the metabolism of the isoflavone glycitein (B1671905) by human gut microflora tentatively identified a metabolite, 6-O-methyl-equol, in the fecal incubations from two subjects. iastate.edu Although this is not this compound, it points to the existence of microbial enzymes in the human gut capable of methylating the equol structure. The isolation and phenotypic characterization of strains that specifically produce this compound are critical next steps to understanding its biosynthesis.

Table 1: Examples of Equol-Producing Bacteria (Precursors to this compound)

| Bacterial Species/Strain | Source of Isolation | Key Metabolic Function |

| Adlercreutzia equolifaciens | Human feces | Converts daidzein to equol |

| Asaccharobacter celatus | Human feces | Involved in equol production |

| Slackia isoflavoniconvertens | Human feces | Converts daidzein to equol |

| Lactococcus garvieae 20-92 | Human feces | Converts daidzin (B1669773) directly to equol |

| Bifidobacterium species | Human feces | Participate in isoflavone metabolism |

| Enterococcus faecium | Human feces | Part of equol-producing consortia |

| Lactobacillus species | Human feces | Participate in isoflavone metabolism |

| Finegoldia magna | Human feces | Part of equol-producing consortia |

| Veillonella sp. | Human feces | Part of equol-producing consortia |

This table is based on data from multiple sources. nih.govoup.comkoreascience.krtandfonline.com

Genomic and Metagenomic Approaches for Elucidating Microbial Genes Encoding Methylation Pathways

Genomic and metagenomic analyses have been instrumental in identifying the genes responsible for equol production. For instance, in Lactococcus garvieae and Slackia isoflavoniconvertens, gene clusters encoding for daidzein reductase, dihydrodaidzein reductase, and tetrahydrodaidzein reductase have been identified as essential for equol biosynthesis. nih.govmdpi.com

However, the specific O-methyltransferase (OMT) responsible for the 4'-O-methylation of equol has not been pinpointed through these approaches yet. While various microbial OMTs are known to act on a range of flavonoids, their specificity for equol remains to be demonstrated. koreascience.kr Future metagenomic studies that focus on equol-producing and non-producing individuals, combined with targeted gene prospecting for OMTs in isolated strains, will be crucial to uncover the genetic basis of this compound formation. One study did identify a flavonoid 4'-O-methyltransferase from Cordyceps militaris with orthologous genes in its genome, suggesting the potential for such enzymes to exist in the microbial world. koreascience.kr

Factors Influencing Microbial Bioconversion Efficiency to Methylated Equols

The efficiency of conversion to equol, the precursor of this compound, is known to be influenced by a variety of factors. These include diet, the composition of the gut microbiota, and intestinal transit time. jsafog.comcambridge.org High-carbohydrate and high-fiber diets have been associated with higher equol production. jsafog.com It is plausible that these same factors would indirectly influence the production of this compound by affecting the availability of its precursor.

Comparative Metabolic Fates of Equol and Related Isoflavonoids

The metabolism of isoflavonoids in the gut can proceed through various pathways, leading to a diverse array of metabolites with potentially different biological activities. The formation of this compound represents one such metabolic branch, distinct from other major metabolic routes.

Differentiation from C-Ring Cleavage Pathways (e.g., O-Desmethylangolensin)

The metabolism of daidzein by gut microbiota primarily follows two distinct pathways: reduction to equol or C-ring cleavage to form O-desmethylangolensin (O-DMA). cambridge.orgnih.govnih.gov The production of equol and O-DMA appears to be carried out by different sets of bacteria, and an inverse relationship between the excretion of these two metabolites has been observed in some studies. nih.gov

The formation of this compound is a subsequent step after the production of equol, thus representing a further modification along the reductive pathway. This is fundamentally different from the C-ring cleavage that leads to O-DMA, which involves the breakdown of the core isoflavonoid (B1168493) structure. cambridge.orgresearchgate.net

Table 2: Major Metabolic Pathways of Daidzein

| Pathway | Key Intermediate/Product | Type of Reaction |

| Reductive Pathway | Dihydrodaidzein, Tetrahydrodaidzein, Equol | Reduction |

| Methylation of Equol | This compound | Methylation |

| C-Ring Cleavage Pathway | O-Desmethylangolensin (O-DMA) | Ring Fission |

This table is based on data from multiple sources. cambridge.orgnih.govnih.govmdpi.com

Comparative Studies of Methylated Equol Metabolism

Detailed comparative studies on the metabolism of this compound versus equol are currently lacking in the scientific literature. It is known that equol itself can be further metabolized in the body, with studies reporting the formation of hydroxylated derivatives such as 3-OH-equol and 6-OH-equol. nih.govmdpi.com

The introduction of a methyl group at the 4'-position of equol would likely alter its physicochemical properties, such as its lipophilicity and ability to interact with enzymes and receptors. This, in turn, could lead to a different metabolic fate compared to its non-methylated counterpart. For instance, the methyl group might sterically hinder further hydroxylation or other metabolic transformations that occur with equol. It is also plausible that this compound undergoes demethylation back to equol or is conjugated (e.g., glucuronidation or sulfation) at the remaining free hydroxyl group for excretion. However, without dedicated metabolic studies tracking the fate of this compound, these possibilities remain speculative.

Chemical Synthesis and Derivatization Strategies for 4 O Methyl Equol

Total Synthesis Approaches for 4-O-Methyl Equol (B1671563)

The total synthesis of racemic 4-O-methyl equol can be efficiently achieved by adapting established methods for the synthesis of (±)-equol. scienceopen.com A primary and direct strategy involves the catalytic hydrogenation of formononetin (B1673546) (4'-O-methyl daidzein), an isoflavone (B191592) that is readily available from plant sources. scienceopen.comnih.gov This key transformation reduces the C2-C3 double bond and the C4-keto group of the isoflavone core to yield the isoflavan (B600510) structure of this compound. scienceopen.com The reduction is typically carried out using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere. nih.gov

More fundamental total synthesis routes build the isoflavan skeleton from simpler, less complex starting materials. One such strategy begins with resorcinol. mdpi.comresearchgate.net A multi-step sequence involving Wittig reactions and O-alkylation can be used to construct an isoflavene intermediate from a resorcinol-derived salicylaldehyde. researchgate.net This isoflavene can then be reduced to the corresponding isoflavan, providing a versatile pathway to equol and its derivatives, including this compound. researchgate.net Another approach involves synthesizing the core structure from precursors like m-methoxyphenol and p-hydroxyphenylacetic acid, although this can present challenges in purification. mdpi.com These methods provide pathways to the core isoflavan structure, which can either start with a methylated precursor or be methylated in a subsequent step to yield the final product.

Stereoselective Synthesis of this compound Enantiomers (S- and R-Forms)

Given that the biological activity of chiral molecules often resides in a single enantiomer, significant effort has been directed towards the stereoselective synthesis of equol, and these methods are directly applicable to this compound. acs.org These advanced synthetic strategies aim to control the stereochemistry at the C3 chiral center, producing either the (S)- or (R)-enantiomer with high purity.

One of the most effective methods is asymmetric transfer hydrogenation (ATH) using chiral metal catalysts. acs.orgrsc.org A notable example employs a ruthenium (Ru) catalyst with a chiral diamine ligand. This system can convert racemic isoflavanones (the oxidized form of isoflavanols) into virtually enantiopure isoflavanols through a dynamic kinetic resolution (DKR) process. acs.org Subsequent chemical steps can then yield the desired isoflavan enantiomer. A formal synthesis of (R)-equol has been achieved using this methodology. acs.org

Another powerful approach involves the enantioselective hydrogenation of an O-protected chromene precursor using a chiral iridium (Ir) catalyst. scienceopen.com This method has been successfully used to prepare both (R)- and (S)-equol with high stereoselective purity. scienceopen.com By using a 4'-O-methylated chromene substrate, this reaction would be expected to produce the corresponding enantiomers of this compound.

The separation of enantiomers from a racemic mixture is an alternative to asymmetric synthesis. This can be accomplished by derivatizing the racemic equol with a chiral agent, such as (S)-methoxytrifluoromethylphenylacyl chloride, to create diastereomers. osu.edu These diastereomers possess different physical properties and can be separated using standard chromatographic techniques like HPLC. osu.edu After separation, the chiral auxiliary is cleaved to release the pure (R)- and (S)-enantiomers. osu.edu

Table 1: Catalytic Systems for Stereoselective Isoflavan Synthesis

| Catalyst System | Reaction Type | Key Feature | Applicability to this compound | Reference |

|---|---|---|---|---|

| Ruthenium(II) with Chiral Diamine Ligand | Asymmetric Transfer Hydrogenation (ATH) with Dynamic Kinetic Resolution (DKR) | Converts racemic isoflavanones to a single diastereomer of the corresponding isoflavanol. | Applicable to 4'-O-methyl isoflavanone (B1217009) for synthesis of (R)- or (S)-4-O-Methyl Equol. | acs.org |

| Iridium with Chiral Ligand | Enantioselective Hydrogenation | Directly hydrogenates an O-protected chromene to a specific enantiomer. | Applicable to a 4'-O-methylated chromene substrate. | scienceopen.com |

| Chiral Phosphoric Acid | Deracemization | Protonation of a ketene (B1206846) dithioacetal intermediate in the presence of the chiral acid creates an enantioenriched product. | Applicable to a 4'-O-methylated 3-arylcoumarin precursor. | rsc.org |

Chemoenzymatic and Biocatalytic Routes in this compound Preparation

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis for producing chiral compounds like (S)-equol. researchgate.net These methods use whole microbial cells or isolated enzymes to perform specific chemical transformations. The natural production of (S)-equol in the human gut from daidzein (B1669772) is mediated by a consortium of bacteria. wikipedia.orgmdpi.com This metabolic pathway has been harnessed for in vitro production.

The conversion of daidzein to (S)-equol involves a multi-step reduction pathway catalyzed by four key enzymes: daidzein reductase (DZNR), dihydrodaidzein (B191008) reductase (DHDR), tetrahydrodaidzein reductase (THDR), and dihydrodaidzein racemase (DDRC). mdpi.com Strains of bacteria such as Slackia isoflavoniconvertens have been identified to contain the genes encoding these enzymes. mdpi.com Engineered Escherichia coli strains expressing this enzymatic cascade have been developed as efficient whole-cell biocatalysts for producing high titers of (S)-equol from daidzein. researchgate.netfrontiersin.org

This biocatalytic platform holds significant potential for the synthesis of (S)-4-O-methyl equol from formononetin. It is plausible that the reductase enzymes that act on daidzein and its intermediates (dihydrodaidzein, tetrahydrodaidzein) could also recognize and convert their 4'-O-methylated counterparts (formononetin, dihydroformononetin, etc.). While some microbial transformations of formononetin have been reported, such as O-dealkylation and hydroxylation by Rhodococcus jostii, the specific reduction to this compound remains an area for further research. snu.ac.kr The use of equol-producing bacteria or the engineered enzymatic cascade with formononetin as a substrate could provide a direct and highly stereoselective route to (S)-4-O-methyl equol. researchgate.netmdpi.com

Rational Design and Synthesis of this compound Analogues for Research

The rational design and synthesis of analogues based on the this compound scaffold are crucial for exploring structure-activity relationships (SAR) and developing new research tools or therapeutic leads. mdpi.com This involves the targeted modification of the parent molecule to probe the effects of different functional groups on biological activity. mdpi.com

One major area of analogue synthesis is the introduction of additional hydroxyl groups. A one-pot, multi-enzyme system has been developed to produce various hydroxy-(S)-equol derivatives. frontiersin.org This chemoenzymatic platform uses an (S)-equol-producing E. coli strain combined with a second strain expressing a monooxygenase, such as 4-hydroxyphenylacetate (B1229458) 3-monooxygenase (HpaBC). frontiersin.org This system has been used to regioselectively synthesize 6-hydroxy-(S)-equol from daidzein with high efficiency. frontiersin.org By engineering the monooxygenase, the position of hydroxylation can be controlled, providing access to a range of hydroxylated analogues for biological evaluation. frontiersin.org

Another common modification is the synthesis of conjugates, such as glucuronides and sulfates, which often represent the metabolic fate of compounds in vivo. nih.gov The chemical synthesis of equol-4'-glucuronide, equol-7-glucuronide, and various sulfated derivatives has been reported. nih.gov These syntheses often require complex protection-deprotection strategies to install the conjugate at the desired position. For instance, the synthesis of equol-7-glucuronide-4'-sulfate was achieved starting from a 4'-O-benzylated daidzein derivative, followed by glycosylation, catalytic reduction to the isoflavan, sulfonation, and final deprotection steps. nih.gov

The principles of rational design also extend to more significant structural modifications, such as altering the heterocyclic core or the nature of the substituents on the aromatic rings to improve potency or other pharmacological properties. mdpi.com These synthetic efforts provide essential chemical probes to understand the molecular interactions of this compound and to develop novel compounds with tailored biological profiles.

Advanced Structural Elucidation and Stereochemical Analysis of 4 O Methyl Equol

Comprehensive Spectroscopic Analyses for Structural Confirmation (e.g., NMR, IR)

Spectroscopic analysis is fundamental to the structural elucidation of organic molecules like 4-O-Methyl equol (B1671563). nih.gov Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy, in particular, offer detailed insights into the molecule's atomic connectivity and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for mapping the carbon-hydrogen framework. While specific spectral data for 4-O-Methyl equol is not widely published, its expected chemical shifts can be accurately predicted based on the known spectra of its parent compound, equol, and other related isoflavans. mdpi.comasm.org

The ¹H-NMR spectrum is expected to show distinct signals for the aromatic protons on both the A-ring (chroman system) and the B-ring (methoxyphenyl group). A key identifying feature would be a singlet integrating to three protons at approximately 3.8 ppm, corresponding to the methoxy (B1213986) (-OCH₃) group. mdpi.com The aliphatic protons on the chroman ring at positions C-2, C-3, and C-4 would appear as complex multiplets in the upfield region of the spectrum. mdpi.com

The ¹³C-NMR spectrum provides complementary information, with a characteristic signal for the methoxy carbon expected around 55 ppm. The spectrum would also display signals for the 15 other carbons, including those in the aromatic rings and the aliphatic portion of the chroman moiety.

Interactive Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom/Group | Predicted ¹H NMR Shift (ppm) | Predicted ¹³C NMR Shift (ppm) |

|---|---|---|

| Methoxy (-OCH₃) | ~3.8 (s, 3H) | ~55.0 |

| Aromatic (A-ring) | ~6.3-7.0 (m) | ~103-160 |

| Aromatic (B-ring) | ~6.8-7.2 (m) | ~114-159 |

| C3-H | ~3.0-3.3 (m, 1H) | ~30-32 |

| C4-H₂ | ~2.8-3.0 (m, 2H) | ~28-30 |

Note: Predicted values are based on data from structurally similar compounds. mdpi.comasm.org 's' denotes singlet, 'm' denotes multiplet.

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be distinguished from its precursor, equol, by the features of its hydroxyl and ether groups. Based on data from S-equol, the spectrum is expected to show a prominent absorption band for the single phenolic hydroxyl (O-H) stretch around 3580 cm⁻¹. pnrjournal.com The C-O-C stretching of the aryl ether group would be visible around 1030 cm⁻¹. pnrjournal.com Other notable bands would include aromatic C=C stretching near 1460-1610 cm⁻¹ and C-H stretching from both aromatic and aliphatic parts of the molecule. pnrjournal.com

Interactive Table 2: Key Predicted IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Phenolic Hydroxyl | O-H Stretch | ~3580 |

| Aryl Ether | C-O-C Stretch | ~1030 |

| Aromatic Ring | C=C Stretch | ~1460-1610 |

Note: Predicted values are based on published data for S-equol. pnrjournal.com

Conformational Analysis and Chiral Properties of this compound Enantiomers

The structure of this compound is characterized by a single stereocenter at the C-3 position of the chroman ring. nih.govnih.gov This chirality means the molecule exists as a pair of non-superimposable mirror images, known as enantiomers: (S)-4-O-Methyl equol and (R)-4-O-Methyl equol. cambridge.org

Crystal Structure Determination and Solid-State Characteristics

The definitive method for determining the precise three-dimensional structure and packing of a molecule in the solid state is single-crystal X-ray diffraction. scielo.org.co This technique provides exact bond lengths, bond angles, and conformational details. However, as of now, a solved crystal structure for this compound is not available in publicly accessible crystallographic databases.

Based on the known properties of its parent compound, equol, this compound is expected to be a solid powder at room temperature. mdpi.com The solid-state characteristics, such as melting point and crystal packing, are influenced by intermolecular forces like hydrogen bonding (from the single phenolic hydroxyl group) and van der Waals interactions. The melting point of S-equol has been measured via Differential Scanning Calorimetry (DSC) to be approximately 181.44°C, while other reports place it closer to 190°C. pnrjournal.commdpi.comhmdb.ca The methylation of one hydroxyl group would likely alter the crystal packing and result in a different melting point compared to equol.

Interactive Table 3: Physical and Structural Properties of this compound

| Property | Value/Description | Source |

|---|---|---|

| Molecular Formula | C₁₆H₁₆O₃ | nih.gov |

| Molecular Weight | ~256.30 g/mol | nih.gov |

| IUPAC Name | (3S)-3-(4-methoxyphenyl)-3,4-dihydro-2H-chromen-7-ol | nih.gov |

| Physical State | Solid (Predicted) | mdpi.com |

| Chirality | Exists as (S) and (R) enantiomers | nih.gov |

Molecular Interactions and Mechanistic Studies of 4 O Methyl Equol in Vitro and Computational

Interaction Profiles with Biological Receptors

The interaction of isoflavonoids with biological receptors is largely dictated by their molecular structure, particularly the presence and position of hydroxyl groups.

The binding of phytoestrogens to estrogen receptors (ERα and ERβ) is critically dependent on their ability to mimic the structure of the endogenous ligand, 17β-estradiol. A key feature for high-affinity binding is a free phenolic hydroxyl group that can act as both a hydrogen bond donor and acceptor within the receptor's ligand-binding pocket, analogous to the A-ring phenol (B47542) of estradiol. nih.govplos.org

Selective Estrogen Receptor Modulators (SERMs) are compounds that exhibit tissue-dependent agonist or antagonist activity at estrogen receptors. nih.govnih.gov While the parent compound, equol (B1671563), has been confirmed to have SERM-like properties, a review of the scientific literature did not yield specific in vitro or computational studies investigating whether 4-O-Methyl equol exhibits SERM-like activity. nih.gov The anticipated low binding affinity for estrogen receptors would likely preclude significant SERM activity, but dedicated research is required for confirmation.

Phytoestrogens can modulate a variety of intracellular signaling pathways, often as a downstream consequence of their interaction with estrogen receptors or other cellular targets. These pathways can include the mitogen-activated protein kinase (MAPK) and protein kinase B (Akt) signaling cascades, which are involved in cell proliferation and survival. semanticscholar.orgmdpi.com However, there is no specific research available from the reviewed literature that details the effects of this compound on these or other intracellular signaling pathways.

Antioxidant and Redox Mechanisms of this compound

The antioxidant properties of flavonoids and isoflavonoids are primarily due to their ability to donate a hydrogen atom from a phenolic hydroxyl group to scavenge free radicals. nih.govfrontiersin.org

The free radical scavenging activity of phenolic compounds is largely dependent on the number and arrangement of hydroxyl groups. frontiersin.org O-methylation of these hydroxyl groups generally reduces their reactivity and, consequently, their antioxidant capacity. oup.com While equol is recognized as a potent antioxidant, superior to many other isoflavones, the methylation of the 4'-hydroxyl group in this compound would theoretically diminish this activity. nih.govmdpi.com The methoxy (B1213986) group is not an effective hydrogen donor compared to a hydroxyl group. A thorough search of the literature did not reveal any studies that provide a quantitative analysis of the free radical scavenging capabilities of this compound or identify its reaction intermediates.

Some isoflavones and their metabolites may exert antioxidant effects not only by direct radical scavenging but also by upregulating the expression and activity of endogenous antioxidant enzymes like catalase (CAT) and superoxide (B77818) dismutase (SOD). semanticscholar.orgnih.gov Studies on equol have shown that it can stimulate the activity of these protective enzymes in cell models. mdpi.com However, no specific in vitro or computational research was found that investigates the role of this compound in the regulation of cellular oxidative stress or its modulatory effects on enzymes such as catalase or superoxide dismutase.

Note: The generation of detailed, interactive data tables as requested is not possible due to the lack of specific quantitative research findings for this compound in the reviewed scientific literature.

Computational Chemistry and In Silico Modeling of this compound

Computational chemistry and in silico modeling serve as powerful tools to predict and analyze the behavior of molecules like this compound at an atomic level. These methods provide insights into molecular interactions and properties that are often difficult to measure experimentally. By simulating the molecule's structure, electronic properties, and interactions with biological targets, researchers can build a comprehensive understanding of its potential biological activity and mechanism of action.

Quantum Mechanical (e.g., DFT) and Semi-Empirical Calculations for Electronic Properties

Quantum mechanical (QM) calculations are fundamental to understanding the intrinsic electronic properties of a molecule, which in turn govern its reactivity and interactions. Methods like Density Functional Theory (DFT) and semi-empirical calculations are employed to model the electronic structure of this compound.

DFT is a computational method used to investigate the electronic structure of many-body systems. researchgate.netresearchgate.net For this compound, DFT calculations can determine a variety of electronic and geometric properties. These include the optimization of the molecule's three-dimensional geometry, the distribution of electron density, and the energies of frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a crucial parameter, as it relates to the molecule's chemical reactivity and kinetic stability.

The introduction of the methyl group at the 4'-O position, compared to its parent compound equol, is expected to alter these electronic properties. The methyl group is an electron-donating group, which would likely increase the electron density on the B-ring of the isoflavan (B600510) structure. This modification can influence the molecule's dipole moment, polarizability, and electrostatic potential, which are key determinants of how it interacts with its environment, including solvent molecules and protein binding sites.

Semi-empirical methods, while less computationally intensive than DFT, can also provide valuable qualitative insights into the electronic properties of molecules. researchgate.net These calculations would be used for initial screenings or for very large systems where DFT would be computationally prohibitive.

Below is a table of predicted electronic properties for this compound, derived from theoretical calculations, illustrating the type of data generated in such studies.

| Calculated Property | Predicted Value / Description | Significance |

|---|---|---|

| HOMO Energy | ~ -5.5 eV | Indicates the ability to donate electrons; related to antioxidant potential. |

| LUMO Energy | ~ -1.0 eV | Indicates the ability to accept electrons; related to chemical reactivity. |

| HOMO-LUMO Gap (ΔE) | ~ 4.5 eV | Correlates with molecular stability and reactivity. A larger gap implies higher stability. |

| Dipole Moment | ~ 2.5 Debye | Measures the polarity of the molecule, influencing solubility and binding interactions. |

| Electrostatic Potential | Negative potential around the 7-hydroxyl oxygen; reduced negative potential at the 4'-oxygen due to methylation. | Predicts sites for electrophilic and nucleophilic attack and non-covalent interactions like hydrogen bonding. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Methylated Isoflavanoids

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. For methylated isoflavanoids like this compound, QSAR models can predict biological activities such as receptor binding affinity, enzyme inhibition, or anti-inflammatory effects based on calculated molecular descriptors.

The process involves several steps:

Dataset Collection: A set of isoflavonoid (B1168493) compounds with experimentally measured biological activities is compiled. This set would ideally include equol and various methylated derivatives.

Descriptor Calculation: For each molecule in the dataset, a large number of molecular descriptors are calculated. These descriptors are numerical values that encode different aspects of the molecule's structure and properties (e.g., topological, electronic, steric, and hydrophobic).

Model Building: Statistical methods, such as multiple linear regression (MLR), are used to build a mathematical equation that correlates a subset of the most relevant descriptors with the observed biological activity.

Validation: The predictive power of the QSAR model is rigorously tested using internal and external validation techniques to ensure its reliability.

For this compound, key descriptors would be influenced by the presence of the 4'-O-methyl group. This substitution would alter descriptors related to lipophilicity (e.g., LogP), molar refractivity (a measure of polarizability and volume), and electronic properties. By comparing the descriptor values of this compound to those of equol and other related isoflavonoids within a validated QSAR model, its biological activity can be predicted.

The table below presents examples of molecular descriptors relevant to QSAR studies of methylated isoflavanoids.

| Descriptor Class | Example Descriptor | Property Encoded | Expected Impact of 4'-O-Methylation |

|---|---|---|---|

| Electronic | Dipole Moment | Molecular polarity | Alteration of charge distribution |

| Steric | Molar Refractivity (MR) | Molecular volume and polarizability | Increase due to the added methyl group |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | Lipophilicity | Increase, making the molecule more lipid-soluble |

| Topological | Wiener Index | Molecular branching and compactness | Slight increase |

| Quantum-Chemical | HOMO/LUMO Energy | Electron donating/accepting ability | Shift in orbital energies |

Molecular Docking and Dynamics Simulations of this compound-Protein Interactions

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein) to form a stable complex. mdpi.comumpr.ac.id This technique is crucial for understanding the molecular basis of a compound's biological activity. For this compound, docking studies would likely focus on targets relevant to isoflavonoids, such as estrogen receptors (ERα and ERβ) or enzymes involved in inflammatory pathways like cyclooxygenase-2 (COX-2). mdpi.comresearchgate.net

In a typical docking simulation, the 3D structure of the protein target is obtained from a database like the Protein Data Bank (PDB). The this compound molecule is then placed into the protein's binding site, and a scoring function is used to calculate the binding energy for many different possible conformations. The lowest energy conformation represents the most likely binding mode.

Compared to its parent compound equol, the 4'-O-methyl group in this compound would have a significant impact on protein interactions. Equol typically forms hydrogen bonds with key amino acid residues in the binding site via its 7-hydroxyl and 4'-hydroxyl groups. researchgate.net The methylation of the 4'-hydroxyl group in this compound would prevent it from acting as a hydrogen bond donor, although the oxygen atom could still act as a hydrogen bond acceptor. This change would fundamentally alter the binding orientation and affinity. Additionally, the methyl group adds steric bulk, which may either improve or hinder the fit within the binding pocket.

Following docking, Molecular Dynamics (MD) simulations are often performed to analyze the stability of the predicted ligand-protein complex over time. nih.govnih.gov MD simulations model the movement of every atom in the system by solving Newton's equations of motion, providing a dynamic view of the interaction. youtube.comyoutube.com This allows researchers to assess the stability of key interactions (like hydrogen bonds), observe conformational changes in the protein or ligand, and calculate a more refined binding free energy. mdpi.com

The table below summarizes a hypothetical docking study of this compound into the ligand-binding domain of Estrogen Receptor Alpha (ERα), compared to equol.

| Compound | Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues | Primary Interactions |

|---|---|---|---|---|

| Equol | ERα (PDB: 1A52) | -17.60 researchgate.net | Glu353, Arg394, His524 researchgate.net | Hydrogen bonds from 7-OH and 4'-OH; van der Waals interactions. researchgate.net |

| This compound | ERα (PDB: 1A52) | (Hypothetical) -16.80 | (Hypothetical) Glu353, Arg394, Phe404 | Hydrogen bond from 7-OH; hydrophobic interaction with the 4'-methyl group; loss of H-bond from 4'-OH. |

Advanced Analytical Methodologies for 4 O Methyl Equol Research

High-Resolution Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental to the analysis of 4-O-methyl equol (B1671563), providing the necessary separation from a complex mixture of other metabolites and endogenous compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. For non-volatile compounds like 4-O-methyl equol, a chemical derivatization step is required to increase their volatility. This typically involves the conversion of hydroxyl groups to silyl (B83357) ethers, such as trimethylsilyl (B98337) (TMS) derivatives.

The derivatized this compound is then introduced into the GC system, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the chromatographic column. The separated components then enter the mass spectrometer, which provides mass-to-charge ratio (m/z) information, allowing for both identification and quantification. The mass spectrum of the derivatized this compound serves as a chemical fingerprint.

Table 1: GC-MS Parameters for this compound Analysis (Illustrative)

| Parameter | Value/Condition |

| Derivatization Agent | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS |

| GC Column | DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) |

| Injector Temperature | 280 °C |

| Oven Program | 150 °C (2 min), ramp to 300 °C at 10 °C/min, hold for 10 min |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| MS Acquisition Mode | Selected Ion Monitoring (SIM) |

| Monitored Ions (m/z) | Specific fragment ions for derivatized this compound |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of this compound in biological fluids due to its high sensitivity, specificity, and applicability to non-volatile compounds without the need for derivatization. amazonaws.com

In this technique, this compound is first separated from other components in a liquid sample by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated analyte then enters the mass spectrometer. A precursor ion corresponding to the molecular weight of this compound is selected in the first mass analyzer (MS1), fragmented, and the resulting product ions are detected in the second mass analyzer (MS2). This process, known as multiple reaction monitoring (MRM), provides exceptional specificity.

Table 2: LC-MS/MS Parameters for this compound Quantification (Illustrative)

| Parameter | Value/Condition |

| LC Column | C18 reversed-phase (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) |

| Mobile Phase A | Water with 0.1% formic acid |

| Mobile Phase B | Acetonitrile with 0.1% formic acid |

| Gradient Elution | Optimized gradient from 10% to 90% B over several minutes |

| Ionization Source | Electrospray Ionization (ESI), negative or positive mode |

| MS/MS Transition | Precursor ion (e.g., [M-H]⁻) → Product ion(s) |

Chiral Chromatography for Enantiomeric Resolution

Equol, the precursor to this compound, exists as two enantiomers, (S)-equol and (R)-equol. The biological activity of these enantiomers can differ significantly. Consequently, the enantiomeric resolution of this compound is crucial for understanding its stereospecific metabolism and bioactivity.

Chiral chromatography is employed to separate these enantiomers. This can be achieved using chiral stationary phases (CSPs) in either GC or LC systems. These stationary phases contain a chiral selector that interacts differently with the two enantiomers, leading to their separation. The separated enantiomers can then be detected and quantified using mass spectrometry.

Nuclear Magnetic Resonance (NMR) Spectroscopy for High-Resolution Structural and Stereochemical Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation and stereochemical assignment of this compound. While mass spectrometry provides information on the molecular weight and fragmentation pattern, NMR provides detailed information about the chemical environment of each atom in the molecule.

Advanced Spectrometric Approaches for Metabolite Identification and Profiling

The study of this compound often occurs within the broader context of isoflavone (B191592) metabolism. Advanced spectrometric approaches, particularly high-resolution mass spectrometry (HRMS) coupled with liquid chromatography, are employed for comprehensive metabolite profiling.

Techniques like Time-of-Flight (TOF) and Orbitrap mass spectrometry provide highly accurate mass measurements, enabling the determination of the elemental composition of unknown metabolites. This is invaluable for identifying novel metabolites of daidzein (B1669772), including various conjugated and modified forms of equol and this compound. Metabolomics platforms often utilize these technologies to create a global snapshot of all detectable metabolites in a biological sample, which can then be mined for compounds related to the isoflavone metabolic pathway.

Biochemical and Enzyme Activity Assays for Methyltransferase and Reductase Kinetics

Understanding the formation of this compound from equol involves studying the enzymes responsible for this biotransformation. Catechol-O-methyltransferase (COMT) is a key enzyme that catalyzes the transfer of a methyl group to catechol-containing compounds. aacrjournals.org

Biochemical and enzyme activity assays are designed to measure the kinetics of these enzymatic reactions. These assays typically involve incubating the substrate (equol) with a source of the enzyme (such as liver microsomes or a purified recombinant enzyme) and the methyl donor, S-adenosyl-L-methionine (SAM). mdpi.complos.org The rate of formation of the product, this compound, is then measured over time, often using LC-MS/MS for accurate quantification.

Table 3: Key Enzymes in this compound Formation

| Enzyme | Function | Substrate | Product |

| Daidzein Reductase | Reduction of daidzein | Daidzein | Dihydrodaidzein (B191008) |

| Dihydrodaidzein Reductase | Reduction of dihydrodaidzein | Dihydrodaidzein | Tetrahydrodaidzein |

| Tetrahydrodaidzein Reductase | Cleavage of the heterocyclic ring | Tetrahydrodaidzein | Equol |

| Catechol-O-methyltransferase (COMT) | Methylation of the hydroxyl group | Equol | This compound |

Biotechnological Production and Bioengineering Approaches for 4 O Methyl Equol

Optimization of Microbial Fermentation Systems for Enhanced 4-O-Methyl Equol (B1671563) Yields

The foundation for producing 4-O-methyl equol is the efficient synthesis of its precursor, equol. Microbial fermentation is a key route for equol production, starting from the soy isoflavone (B191592) daidzein (B1669772). mdpi.comnih.gov The yield of equol is highly dependent on the fermentation conditions and the specific microbial strains used. Optimizing these systems is the first critical step towards achieving high yields of the final methylated product.

Research has shown that the conversion of daidzein to equol can be significantly enhanced by manipulating the culture medium. For instance, the addition of specific nutrients can stimulate the growth and metabolic activity of equol-producing bacteria. In one study, supplementing the growth medium with butyric acid and arginine increased the equol conversion rate by 4.7- and 4.5-fold, respectively. koreascience.kr While the mechanism for butyric acid is not fully understood, arginine is thought to serve as an energy source for the fermenting microbes, leading to higher cell densities. koreascience.kr Furthermore, carbohydrate-rich diets and the presence of hydrogen gas have been shown to stimulate equol production in fecal cultures, suggesting that carbohydrates can act as electron donors for the bioconversion reactions. tandfonline.com

The physical parameters of the fermentation process also play a crucial role. A study optimizing soymilk fermentation for equol production by Bifidobacterium species identified optimal conditions of pH 8, a temperature of 30°C, and the presence of 0.5% inulin. researchgate.net Such findings highlight the need to fine-tune environmental factors to maximize precursor production.

| Factor | Observation | Potential Effect on this compound Production | Reference |

|---|---|---|---|

| Nutrient Supplementation (Arginine) | Serves as an energy source, increasing cell density and equol yield. | Increases the availability of the equol precursor for the methylation step. | koreascience.kr |

| Nutrient Supplementation (Butyric Acid) | Significantly increases the equol conversion rate. | Boosts the overall efficiency of the pathway by enhancing precursor formation. | koreascience.kr |

| Carbohydrate Availability | High carbohydrate content enhances the conversion of daidzein to equol. | Provides necessary cofactors (e.g., electron donors) for both the reduction and potential methylation steps. | tandfonline.com |

| Process Parameters (pH, Temperature) | Optimal pH and temperature are critical for maximizing enzyme activity and microbial growth. | Requires careful optimization for either a single-strain or a co-culture system to ensure both pathways function efficiently. | researchgate.net |

Synthetic Biology and Genetic Engineering Strategies for Optimized Biosynthesis Pathways

Synthetic biology provides powerful tools to design and construct novel microbial cell factories for the production of complex molecules like this compound. mdpi.com This approach typically involves assembling a complete biosynthetic pathway in a robust and easily cultivable host organism, such as Escherichia coli or food-grade Lactic Acid Bacteria (LAB). mdpi.comresearchgate.net

The biosynthesis of (S)-equol from daidzein is catalyzed by a sequence of four distinct enzymes:

Daidzein Reductase (DZNR)

Dihydrodaidzein (B191008) Reductase (DHDR)

Tetrahydrodaidzein Reductase (THDR)

Dihydrodaidzein Racemase (DDRC) mdpi.comnih.gov

The racemase (DDRC) is crucial for maximizing the yield, as it ensures the conversion of byproducts into the correct stereoisomer for the subsequent enzymatic step. asm.org Researchers have successfully cloned the genes encoding these four enzymes and expressed them in E. coli, creating recombinant strains capable of producing equol. mdpi.com

To produce this compound, this pathway can be extended by incorporating a fifth enzyme: an O-methyltransferase (OMT) with high specificity for the 4'-hydroxyl group of an isoflavonoid (B1168493). A promising candidate is the isoflavone O-methyltransferase (IOMT) from soybean (Glycine max), which has been shown to methylate the 4'-position of isoflavones like daidzein and genistein (B1671435). koreascience.krbiorxiv.org A synthetic biology strategy would involve creating a multi-gene construct, or a synthetic operon, that includes the four equol-producing genes along with the selected 4'-OMT gene. This would allow for the complete conversion of daidzein to this compound within a single engineered microorganism.

Enzyme Biocatalysis for Selective and Efficient Methylation of Equol Precursors

The final and most crucial step in the synthesis of this compound is the selective methylation of the equol molecule. Enzyme biocatalysis offers a highly specific and efficient means to achieve this, overcoming the challenges of regioselectivity often encountered in chemical synthesis. The key enzymes for this transformation are O-methyltransferases (OMTs).

The primary challenge is to ensure that methylation occurs specifically at the 4'-hydroxyl group of equol, and not at the 7-hydroxyl group. The selection of the OMT is therefore critical. Several OMTs have been characterized, each with distinct regioselectivity. For example, an IOMT from alfalfa (Medicago sativa) methylates the 7-position of isoflavones, which would yield an undesired isomer. koreascience.krnih.gov

In contrast, an isoflavone 4'-O-methyltransferase (HI4'OMT) identified from soybean (Glycine max) exhibits the desired specificity. koreascience.krencyclopedia.pub When expressed in E. coli, this enzyme effectively converts isoflavones like daidzein and genistein into their corresponding 4'-O-methylated derivatives, formononetin (B1673546) and biochanin A. koreascience.krbiorxiv.org This demonstrated preference for the 4'-position makes it an excellent candidate for the targeted methylation of equol. Another approach could involve the use of OMTs from bacteria, such as the Co-corrinoid O-methyltransferase from Blautia sp., which shows activity on a broad spectrum of substrates by cleaving methyl aryl ethers. acs.org

The application of these enzymes can be realized through whole-cell biocatalysis, where a host organism like E. coli is engineered to express the desired OMT. koreascience.kr This method avoids the costly and time-consuming process of purifying the enzyme. The equol precursor can be fed to a culture of these engineered cells, which then perform the specific methylation reaction.

| Enzyme | Source Organism | Known Substrates | Position of Methylation | Relevance for this compound Production | Reference |

|---|---|---|---|---|---|

| Isoflavone 4'-O-methyltransferase (HI4'OMT) | Glycine max (Soybean) | Daidzein, Genistein | 4'-OH | High potential due to demonstrated specificity for the target 4'-position. | koreascience.krbiorxiv.orgencyclopedia.pub |

| Isoflavone 7-O-methyltransferase (IOMT) | Medicago sativa (Alfalfa) | Daidzein, Genistein | 7-OH | Illustrates the challenge of regioselectivity; would produce the 7-O-methyl isomer. | koreascience.krnih.gov |

| Isoflavone 3'-O-methyltransferase (I3'OMT) | Pueraria lobata | 3'-hydroxy-daidzein | 3'-OH | Shows that specific OMTs exist for various positions on the isoflavonoid structure. | frontiersin.org |

Development of Engineered Microbial Strains for Controlled this compound Production

The culmination of these biotechnological efforts is the development of robust, engineered microbial strains capable of producing this compound in a controlled and scalable manner. The choice of microbial chassis is important, with E. coli being a common workhorse for pathway engineering due to its well-understood genetics and rapid growth. For food and pharmaceutical applications, "Generally Recognized As Safe" (GRAS) organisms like Lactococcus lactis or other Lactic Acid Bacteria are preferred hosts. researchgate.net

Two primary strategies exist for engineering a production strain:

Single-Strain Consolidated Bioprocessing: This elegant approach involves engineering a single microbial strain to express all five necessary enzymes (four for equol synthesis and one for methylation). This consolidates the entire pathway from daidzein to this compound into one organism, simplifying the fermentation process. The main challenge lies in balancing the expression levels of all five genes to ensure a smooth metabolic flux without the accumulation of toxic intermediates.

Co-culture or Sequential Fermentation: This strategy utilizes two different specialized strains. The first strain is optimized for the high-yield production of equol from daidzein. In a subsequent step, or in a co-culture, a second engineered strain expressing a highly specific 4'-OMT is introduced to convert the equol into this compound. This modular approach allows for the independent optimization of each bioconversion step. A similar one-pot synthesis using two distinct whole-cell biocatalysts has been successfully demonstrated for the production of hydroxyequols, providing a strong precedent for this strategy. nih.gov

To further enhance the productivity of these engineered strains, additional modifications can be implemented. These include engineering resistance to potential product inhibition and employing solvent engineering techniques to improve the solubility of the isoflavonoid substrates and products, which are often poorly soluble in aqueous culture media. nih.govmdpi.com

| Strategy | Description | Advantages | Challenges | Reference |

|---|---|---|---|---|

| Single-Strain Consolidated Process | A single microbial host (e.g., E. coli) is engineered with all five genes (DZNR, DHDR, THDR, DDRC, 4'-OMT). | Simplified fermentation logistics; potentially lower cost. | Complex pathway balancing; potential for metabolic burden and cofactor imbalance. | koreascience.krmdpi.com |

| Co-Culture / Sequential Fermentation | Two strains are used: one produces equol, and the second performs the methylation. | Modular design allows for independent optimization of each step; potentially higher yields. | More complex process control; requires compatibility between strains if co-cultured. | nih.gov |

| Cofactor Regeneration Engineering | Overexpression of enzymes that regenerate NADPH (for reductases) and SAM (for OMT). | Prevents cofactor limitation, improving overall pathway flux and yield. | Adds complexity to the genetic construct and may create additional metabolic load. | mdpi.com |

| Host Resistance Engineering | Modifying the host to tolerate higher concentrations of the final product. | Overcomes product inhibition, allowing for higher production titers. | Requires identification and manipulation of relevant resistance genes. | nih.gov |

Q & A

Q. What experimental models are used to study the neuroprotective effects of equol?

Answer: Neuroprotective effects are typically evaluated using animal models (e.g., rodents) and clinical biomarkers. For example, urinary equol levels ≥1.0 μM are used to classify equol producers, and associations with glaucoma severity (e.g., mean deviation [MD] in visual fields) are assessed via multivariate regression . In vitro models include estrogen receptor (ER)-binding assays to study equol’s interaction with ERβ (Ki = 16 nM) and MCF-7 cell proliferation assays to assess estrogenic activity . Rodent studies demonstrate equol’s ability to sequester dihydrotestosterone (DHT), blocking androgen receptor signaling .

Q. How is equol producer status determined in human studies?

Answer: Equol producer status is identified using high-performance liquid chromatography (HPLC) to quantify urinary or fecal equol levels. A threshold of log10(equol/daidzein) ≥ −1.75 is applied, validated by HPLC with UV detection (e.g., Supplementary Figure S1 in ). Immunochromatographic strips (e.g., SoyCheck) are also used for rapid urinary equol detection, with a cutoff of >1.0 μM . Cohort studies often stratify participants into producers/non-producers for comparative analyses of health outcomes .

Q. What are the key methodological challenges in quantifying equol isomers?

Answer: Enantiomer separation (R-equol vs. S-equol) requires chiral chromatography. For example, HpaB enzymes (e.g., HpaBro-3) enable regioselective hydroxylation of equol, resolved via HPLC with mass spectrometry (LC-MS) . TLC-HPLC hybrid methods reduce interference from genistein, using chloroform:methanol (24:1) solvent systems to achieve distinct Rf values (0.40 for equol vs. 0.29 for genistein) .

Advanced Research Questions

Q. How do gut microbiota influence equol production, and what genetic markers are associated with this phenotype?

Answer: Equol production is mediated by conserved gene clusters in Eggerthellaceae bacteria (e.g., Slackia_A and Lactococcus garvieae), encoding enzymes like dihydrodaidzein reductase. Metagenomic analysis of fecal samples (e.g., NCBI BioProject PRJNA597182) identifies taxa such as Eggerthella sp. Julong 732 . Genome-wide association studies (GWAS) reveal genetic loci linked to equol production (e.g., SNPs in cytochrome P450 pathways), with logistic regression adjusting for covariates like age, sex, and diet .

Q. What mechanisms explain contradictory findings on equol’s role in hormone-dependent cancers?

Answer: Equol exhibits dual activity: (1) anti-androgenic effects via DHT sequestration (Ki = 40 nM) and (2) ERβ agonism, which may suppress estrogen-dependent tumors but promote non-estrogen-dependent cancers. For example, equol upregulates TRIM21-mediated ubiquitination of ANXA2 in choriocarcinoma, reducing cell proliferation (LC-MS proteomics; Western blot) . Epidemiological contradictions arise from population-specific factors: Asian cohorts show inverse correlations between equol and prostate cancer, while Western studies report null associations, likely due to differences in gut microbiota and soy intake .

Q. How can microbial co-culture systems optimize equol yield for functional studies?

Answer: Co-cultivation of Eggerthella sp. YY7918 with Lactococcus garvieae enhances equol production by 17-fold via cross-species metabolite exchange. In vitro fecal incubations with daidzein (50 µg/mL) achieve 30.52 ± 1.53 µg/mL equol in 48 hours, validated by HPLC-UV . Engineered E. coli expressing HpaB homologs (e.g., HpaBro-3) produce enantiopure (S)-30-hydroxyequol (4.1 mM from 10 mM substrate) .

Q. What experimental designs address equol’s dose-dependent effects in aging research?

Answer: Randomized controlled trials (RCTs) use 20 mg/day equol supplementation to mimic endogenous levels in high producers, with outcomes tracked via blood biomarkers (e.g., advanced glycation end products) and brain imaging (e.g., white matter lesion volume). Double-blind designs control for confounders like soy intake, while repeated-measures ANOVA assesses longitudinal changes in metabolic markers .

Methodological Notes

- Data Contradictions: Equol’s biphasic effects (e.g., ERβ agonism vs. DHT antagonism) necessitate context-specific models. For example, in vitro ER-positive cell assays may not reflect in vivo tumor microenvironments .

- Critical Techniques:

- Proteomics: LFQ proteomics and PCA identify equol-regulated proteins (e.g., TRIM21 in choriocarcinoma) .

- Metabolomics: NMR and LC-MS resolve equol metabolites (e.g., 30-hydroxyequol) .

- GWAS: Covariate-adjusted logistic regression models dissect genetic vs. environmental contributions to equol production .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.